N-(2,3-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic molecule featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core with a 5,5-dioxido group, a 3-methylbenzyl substituent at position 6, and a thioacetamide side chain linked to a 2,3-dimethylphenyl group. The sulfur-containing linkages and electron-withdrawing dioxido groups may influence electronic properties, solubility, and binding interactions.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-18-8-6-10-21(14-18)16-32-24-13-5-4-11-22(24)27-25(37(32,34)35)15-29-28(31-27)36-17-26(33)30-23-12-7-9-19(2)20(23)3/h4-15H,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHUSJWUSJADPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=CC(=C5C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C25H24N2O3S and a molecular weight of approximately 440.54 g/mol. Its structure features a thioacetamide moiety linked to a benzo[c]pyrimido-thiazin derivative, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O3S |
| Molecular Weight | 440.54 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by:
- Inhibition of Enzymatic Activity : The compound likely inhibits enzymes involved in inflammatory pathways, thus reducing inflammation.
- Modulation of Receptor Activity : It may bind to various receptors affecting cellular signaling pathways.
Research indicates that compounds with similar structures often exhibit significant anti-inflammatory and anticancer properties due to their ability to modulate key signaling pathways.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance:
-
Case Study: Inhibition of Tumor Growth
A related thiazine derivative was shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involved the modulation of the PI3K/Akt pathway, leading to increased cell death in cancer cells. -
Selectivity Index
In vitro studies demonstrated that the compound exhibits a selectivity index favoring cancer cells over normal cells, suggesting potential for targeted cancer therapies.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in several studies:
-
Inhibition of Cytokine Production
Similar thiazine derivatives have been reported to significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures. -
Mechanistic Insights
The anti-inflammatory action is believed to result from the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.
Research Findings
Recent findings indicate that this compound may also exhibit antimicrobial properties against various pathogens.
Comparative Studies
Comparison with Similar Compounds
Key Observations :
- The target compound’s 5,5-dioxido group distinguishes it from compounds like 11a and 6d, which lack such electron-withdrawing moieties. This feature may enhance stability and polar interactions in biological systems .
- Unlike 6d’s nitrobenzo[d]thiazole-thiadiazole system, the target’s fused pyrimido-thiazin core offers a distinct planar structure for π-π stacking in receptor binding .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
